molecular formula C15H14Cl2O3S B4768044 2,4-dichlorophenyl 2,4,5-trimethylbenzenesulfonate

2,4-dichlorophenyl 2,4,5-trimethylbenzenesulfonate

Cat. No.: B4768044
M. Wt: 345.2 g/mol
InChI Key: RGHCDFSPNDUOCK-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl 2,4,5-trimethylbenzenesulfonate is an organic compound with the molecular formula C15H14Cl2O3S. It is known for its unique chemical structure, which includes both dichlorophenyl and trimethylbenzenesulfonate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichlorophenyl 2,4,5-trimethylbenzenesulfonate typically involves the reaction of 2,4-dichlorophenol with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl 2,4,5-trimethylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound .

Scientific Research Applications

2,4-Dichlorophenyl 2,4,5-trimethylbenzenesulfonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichlorophenyl 2,4,5-trimethylbenzenesulfonate involves its interaction with specific molecular targets. The dichlorophenyl group can participate in various chemical reactions, while the trimethylbenzenesulfonate group can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl 2,4,5-trimethylbenzenesulfonate: Similar compounds include other sulfonate esters and derivatives of dichlorophenyl and trimethylbenzene.

    2,4-Dichlorophenyl 2,4,6-trimethylbenzenesulfonate: This compound has a similar structure but with a different substitution pattern on the benzene ring.

    2,4-Dichlorophenyl 3,4,5-trimethylbenzenesulfonate: Another similar compound with variations in the positions of the methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of both dichlorophenyl and trimethylbenzenesulfonate groups provides a combination of properties that can be advantageous in certain chemical and industrial processes .

Properties

IUPAC Name

(2,4-dichlorophenyl) 2,4,5-trimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3S/c1-9-6-11(3)15(7-10(9)2)21(18,19)20-14-5-4-12(16)8-13(14)17/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHCDFSPNDUOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-dichlorophenyl 2,4,5-trimethylbenzenesulfonate
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Reactant of Route 6
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